Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-
Description
Historical Context of Benzofuran Derivatives in Drug Discovery
Benzofuran derivatives have evolved from natural product analogs to precision-designed therapeutic agents. Early work focused on antiviral applications, with Kessler et al. (2013) demonstrating benzofurazan derivatives inhibit influenza A viral replication by disrupting PA-PB1 polymerase subunit interactions. The structural plasticity of the benzofuran core enabled subsequent diversification into neuroprotective agents, as evidenced by benzofuran derivatives showing synergistic activity with insulin-like growth factor 1 in neural cell protection.
Table 1: Evolution of Benzofuran Derivative Applications
Role of Piperazine Motifs in Bioactive Compound Design
Piperazine's conformational flexibility and basic nitrogen atoms make it indispensable in CNS drug development. The 1,4-diazacyclohexane ring system enables:
- Enhanced blood-brain barrier permeability through modulated lipophilicity
- Dual hydrogen bond donor/acceptor capacity for receptor anchoring
- Stereoelectronic tuning via N-alkylation or aryl substitution
In the context of benzofuran hybrids, piperazine bridges enable three-dimensional vectoring of pharmacophoric elements. Molecular modeling studies suggest the 3-methoxyphenyl-piperazine moiety in 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitrobenzofurazan creates optimal torsion angles for simultaneous engagement of aromatic stacking domains and polar binding pockets in target proteins.
Rationale for Nitro-Substituted Benzofurazan-Piperazine Hybrids
The strategic incorporation of a nitro group at position 4 of the benzofurazan ring induces three critical effects:
Electronic Modulation : The strong electron-withdrawing nitro group (-NO₂) increases π-deficiency of the benzofuran system, enhancing charge-transfer interactions with biological targets. Quantum mechanical calculations predict a 0.35 eV reduction in LUMO energy compared to non-nitrated analogs.
Hydrogen Bonding Capacity : Nitro groups participate in non-classical hydrogen bonds with protein backbone amides, as observed in X-ray crystallography studies of similar compounds bound to kinase domains.
Metabolic Stability : Nitration at position 4 protects against cytochrome P450-mediated oxidation of the benzofuran ring, as demonstrated in comparative microsomal stability assays.
Table 2: Comparative Properties of Benzofurazan Substitution Patterns
| Position | Substituent | LogP | μ (Debye) | Protein Binding Energy (kcal/mol) |
|---|---|---|---|---|
| 4 | -NO₂ | 2.31 | 5.67 | -9.2 ± 0.3 |
| 4 | -OCH₃ | 1.89 | 3.12 | -7.1 ± 0.4 |
| 5 | -NO₂ | 2.28 | 4.98 | -8.7 ± 0.2 |
The 3-methoxyphenyl group on the piperazine nitrogen introduces additional pharmacophoric elements:
- Methoxy oxygen participates in water-mediated hydrogen bonding networks
- Aromatic ring enables π-π stacking with tyrosine/phenylalanine residues
- Ortho-substitution pattern minimizes metabolic demethylation
Properties
CAS No. |
65427-81-8 |
|---|---|
Molecular Formula |
C17H17N5O4 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H17N5O4/c1-25-13-4-2-3-12(11-13)20-7-9-21(10-8-20)15-6-5-14-16(19-26-18-14)17(15)22(23)24/h2-6,11H,7-10H2,1H3 |
InChI Key |
DJHIQHPEXFNWOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzofurazan derivatives such as Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- typically follows a multi-step pathway:
Step 1: Preparation of Benzofurazan Core
The benzofurazan nucleus is constructed or obtained commercially, often starting from ortho-nitroaniline derivatives or related heterocycles.Step 2: Nitration of the Benzofurazan Core
Selective nitration at the 4-position is achieved using nitrating agents such as nitric acid or mixtures of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition.Step 3: Introduction of the Piperazine Substituent
The 5-position of the benzofurazan ring is functionalized by nucleophilic substitution or coupling with a piperazine derivative. The piperazine is pre-substituted with a 3-methoxyphenyl group on the nitrogen to yield the desired 4-(3-methoxyphenyl)-1-piperazinyl moiety.Step 4: Purification and Characterization
The crude product is purified by recrystallization or chromatographic methods and characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry.
Detailed Synthetic Route
Based on analogous compounds and patent literature on benzofurazan derivatives, a representative synthetic route is as follows:
| Step | Reaction Type | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Benzofurazan synthesis | Starting from 2-nitroaniline or ortho-nitroaniline derivatives, cyclization under dehydrating conditions | Formation of benzofurazan ring |
| 2 | Nitration | HNO3 / H2SO4 mixture at 0–5 °C | Selective nitration at 4-position |
| 3 | Nucleophilic substitution | Reaction with 1-(3-methoxyphenyl)piperazine in polar aprotic solvent (e.g., DMF) at 50–80 °C | Piperazine substitution at 5-position |
| 4 | Purification | Chromatography (silica gel) or recrystallization | To isolate pure product |
Research Findings and Optimization
Yield and Purity
- Yields for the nitration step typically range from 60% to 85%, depending on reaction time and temperature control.
- Piperazine substitution yields vary between 50% and 75%, influenced by solvent choice and reaction temperature.
- Purity is generally confirmed by HPLC and NMR, with >95% purity achievable after chromatographic purification.
Reaction Monitoring and Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm substitution patterns and integrity of the benzofurazan ring.
- Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the substituted benzofurazan.
- IR Spectroscopy : Nitro group characterized by strong absorption bands around 1500 and 1350 cm^-1.
Challenges and Considerations
- Controlling regioselectivity during nitration is critical to avoid substitution at undesired positions.
- Piperazine substitution may require protection/deprotection steps if multiple reactive sites are present.
- Stability of the benzofurazan ring under acidic nitration conditions requires careful monitoring.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Observed Yield (%) | Notes |
|---|---|---|---|
| Benzofurazan nitration | HNO3/H2SO4, 0-5 °C, 1-2 h | 60–85 | Temperature control crucial |
| Piperazine substitution | 1-(3-methoxyphenyl)piperazine, DMF, 60-80 °C, 4-8 h | 50–75 | Solvent and temperature optimized |
| Purification | Silica gel chromatography or recrystallization | — | >95% purity achievable |
| Characterization methods | NMR, MS, IR | — | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of benzofurazan oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofurazan derivatives.
Scientific Research Applications
Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Benzofurazan, 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Key Structural and Functional Differences :
Substituent Position on Benzofurazan Core: The target compound has a nitro group at position 4, whereas the analogue in features a nitro group at position 5. The 3-methoxyphenyl group in the target compound introduces steric hindrance compared to the simpler phenyl group in CAS 65427-84-1 .
Piperazine Functionalization :
- The 3-methoxyphenyl substituent (target) vs. 4-methoxyphenyl () or phenyl () groups impacts lipophilicity and solubility. The methoxy group’s position influences hydrogen bonding and π-π stacking interactions .
Comparison with Pharmacologically Active Piperazine Derivatives
Ziprasidone Hydrochloride (CAS: 138982-67-9):
- Structure: Contains a benzisothiazole core instead of benzofurazan, with a 6-chloro-2-indolinone substituent and a piperazine-ethyl linkage .
- Key Differences: Benzisothiazole vs. benzofurazan alters aromaticity and electronic properties. Ziprasidone’s chlorine substituent and indolinone group enhance its antipsychotic activity (D₂ and 5-HT₂A receptor antagonism), unlike the nitro and methoxyphenyl groups in the target compound .
Research Implications and Limitations
- Gaps in Data : Solubility, melting points, and detailed pharmacokinetic profiles for the target compound and its analogues are absent in the provided evidence, limiting direct functional comparisons.
- Structural-Activity Relationships (SAR) : The 3-methoxyphenyl group’s role in mutagenicity warrants further investigation, as phenyl-substituted analogues (e.g., CAS 65427-84-1) lack such data .
Biological Activity
Benzofurazan, specifically 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-, is a nitrogen-containing heterocyclic compound notable for its unique structure. This compound features a benzofurazan moiety that is substituted with a piperazine group and a methoxyphenyl group, along with a nitro group that enhances its reactivity and biological activity. Its diverse applications in medicinal chemistry make it an important subject of study, particularly regarding its pharmacological potential.
Pharmacological Properties
Benzofurazan derivatives are recognized for their significant biological activities, which include:
- Antimicrobial Activity : Many benzofurazan compounds exhibit broad-spectrum antimicrobial properties, making them candidates for the development of new antibiotics.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth, suggesting potential applications in cancer therapy.
- CNS Activity : The piperazine moiety is known for its effects on the central nervous system, indicating that this compound may influence neurological pathways.
Toxicity and Mutagenicity
Research has indicated that benzofurazan derivatives can possess mutagenic properties. A study involving Salmonella typhimurium demonstrated that 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro- exhibited mutagenic effects at certain concentrations, raising concerns about its safety profile in therapeutic applications .
Interaction with Biological Targets
The interaction studies of benzofurazan derivatives focus on their ability to bind with various biological molecules. These interactions are crucial for understanding their mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of 5-(4-(3-methoxyphenyl)-1-piperazinyl)-4-nitro-benzofurazan can be achieved through several methods, which typically involve the reaction of appropriate precursors under controlled conditions. The exact synthetic pathway can vary depending on the desired yield and purity of the final product.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of benzofurazan derivatives, it is useful to compare them with other compounds that share structural similarities. The following table summarizes some notable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzimidazole | Benzimidazole | Known for broad-spectrum antimicrobial properties. |
| Quinazoline | Quinazoline | Exhibits antitumor activity; used in antihypertensive drugs. |
| Phenothiazine | Phenothiazine | Primarily utilized as antipsychotic medications; contains sulfur in its structure. |
Benzofurazan's distinct combination of a nitro group and a piperazine moiety enhances both its reactivity and biological profile compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological activity of benzofurazan derivatives:
- Fluorescence Characteristics : A study investigated how different substituent groups at the 4- and 7-positions of the benzofurazan skeleton affect fluorescence characteristics. This research is significant for developing fluorogenic reagents based on benzofurazan structures .
- Mutagenicity Testing : A detailed assessment of mutagenic potential was conducted using bacterial assays, revealing that specific concentrations can induce mutations, which is critical for evaluating safety in pharmaceutical applications .
- Potential Applications in RNA Sensors : Research has explored the use of benzofurazan derivatives as components in fluorescent sensors for RNA detection, showcasing their versatility beyond traditional pharmaceutical applications .
Q & A
Q. Advanced Research Focus :
- Molecular docking : Simulate binding poses with homology-modeled receptors (e.g., AutoDock Vina) to identify key residues (e.g., Ser159 in 5-HT) .
- QSAR modeling : Corolate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like LogP and polar surface area .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
What experimental approaches are recommended to assess the compound’s mutagenic potential?
Q. Safety & Toxicology Focus :
- Ames test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction) to detect frameshift mutations .
- Micronucleus assay : Evaluate chromosomal damage in human lymphocytes or rodent bone marrow .
- In silico tools : Apply Derek Nexus or Toxtree to flag structural alerts (e.g., nitro groups linked to aromatic rings) .
How can researchers design pharmacokinetic studies to evaluate this compound’s ADME properties?
Q. Advanced Research Focus :
- Solubility : Measure in biorelevant media (FaSSIF/FeSSIF) using shake-flask or HPLC-UV methods .
- Metabolic stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
- BBB permeability : Use MDCK-MDR1 monolayers to predict CNS penetration .
What strategies differentiate this compound’s biological activity from structurally similar analogs?
Q. Comparative Analysis Focus :
- SAR studies : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) and test in parallel .
- Selectivity panels : Screen against 50+ GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) .
- Crystallographic overlays : Compare binding modes with analogs (e.g., 4-nitro vs. 4-cyano derivatives) .
Which in vitro and in vivo models are suitable for validating its proposed enzyme inhibition mechanisms?
Q. Mechanistic Focus :
- In vitro : Use purified enzymes (e.g., monoamine oxidase-A) and measure inhibition via fluorometric or spectrophotometric assays .
- Cell-based : Transfect HEK-293 cells with target receptors and monitor cAMP/calcium flux changes .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity) with dose titration (1–10 mg/kg, i.p.) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
